molecular formula C15H14O2 B3163203 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-66-8

6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B3163203
CAS RN: 883535-66-8
M. Wt: 226.27 g/mol
InChI Key: WDSPQXUBFGMEEP-UHFFFAOYSA-N
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Description

“6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde” is a compound that contains a biphenyl group (two benzene rings connected by a single bond), an ethoxy group (an ethyl group attached to an oxygen atom), and a carbaldehyde group (a formyl or methanoyl group). The “6-Ethoxy” and “3-carbaldehyde” parts suggest the positions of these groups on the biphenyl structure .


Molecular Structure Analysis

The molecular structure of this compound would be based on the biphenyl core, with the ethoxy and carbaldehyde groups attached at the 6 and 3 positions, respectively. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the aromatic ring or at the functional groups. For example, the aldehyde group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ethoxy group could increase its solubility compared to biphenyl, and the aldehyde group could make it more reactive .

Scientific Research Applications

Photocrosslinkable Liquid Prepolymers for Flexible Optical Waveguides

Polycarbazole Derivatives

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through specific testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in pharmaceuticals or materials science, and developing more efficient synthesis methods .

properties

IUPAC Name

4-ethoxy-3-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-8-12(11-16)10-14(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSPQXUBFGMEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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